rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
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Overview
Description
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a diacylglycerol compound that contains linoleic acid and linolenic acid esterified to a chloropropanediol backbone. This compound is primarily used in biochemical and proteomics research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of linoleic acid and linolenic acid with chloropropanediol. The reaction is often carried out under controlled conditions to ensure the correct positioning of the fatty acids on the glycerol backbone. Common reagents used in this synthesis include catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which replace the chlorine atom under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed:
Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: These reactions lead to the formation of various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific proteins, modulating their activity and influencing various cellular pathways .
Comparison with Similar Compounds
1-Linoleoyl-2-linolenoyl-3-glycerol: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
1-Linoleoyl-2-linolenoyl-3-phosphatidylcholine: Contains a phosphatidylcholine group instead of chloropropanediol, used in different biological contexts.
Uniqueness: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. This property is leveraged in various research applications to study reaction mechanisms and develop new compounds .
Properties
CAS No. |
1612870-93-5 |
---|---|
Molecular Formula |
C39H65ClO4 |
Molecular Weight |
633.395 |
IUPAC Name |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI Key |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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